Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N’-(4-Methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine have been synthesized . The synthesis of such compounds often involves reactions with alcoholic ammonia and 1,2-dichloroethane, or the reduction of pyrazine with sodium in ethanol .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Studies have demonstrated the use of Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate in the synthesis of heterocyclic compounds. For example, the treatment of 1,2,5,6-tetrahydro-2-(4-hydroxy- and/or 4-methoxybenzyl)-3,4-dimethyl-I-(3-methyl-2-butenyl)pyridines with acid yielded cyclization products significant for the development of analgesics, showcasing its potential in medicinal chemistry and drug design (Kametani et al., 1973).
Crystal Structure Analysis
The compound has also been studied for its structural characteristics, where the crystal structures of similar compounds were analyzed to understand their hydrogen-bonded ribbons and van der Waals contacts. This research helps in understanding the molecular structure and potential interactions of these compounds, which is crucial for designing drugs with specific target site bindings (Low et al., 1996).
Oxidative Cyclization-Alkoxycarbonylation
Furthermore, the oxidative cyclization-alkoxycarbonylation reactions involving compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate have been explored. These reactions have yielded various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and dihydropyridinone derivatives, underlining the compound's utility in organic synthesis and the creation of complex molecular structures (Bacchi et al., 2005).
Electroreductive Synthesis
The electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives, employing methods that involve compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate, highlights the compound's versatility in reductive chemistry. This approach facilitates the selective and efficient formation of dihydropyridine and tetrahydropyridine structures, which are crucial scaffolds in pharmaceuticals (Kita et al., 2001).
Aerobic Oxidation Reactions
Studies on aerobic oxidation reactions catalyzed by vanadium complexes involving compounds similar to Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate shed light on its potential applications in catalysis. The research contributes to understanding how these compounds can be utilized to mediate oxidative C-C bond cleavage, which is relevant for the development of new synthetic routes and the processing of organic materials (Zhang et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for this compound were not found, related compounds have been used in the synthesis of valuable natural products and organic compounds . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions .
properties
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-2-oxo-3,4-dihydropyridine-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-22-12-6-4-11(5-7-12)10-18-14(19)9-8-13(16(20)23-2)15(18)17(21)24-3/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNTLXJEWVIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(=C2C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydro-2,3-pyridinedicarboxylate |
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